molecular formula C14H21NO2 B3171938 3-[(4-Ethoxyphenoxy)methyl]piperidine CAS No. 946713-34-4

3-[(4-Ethoxyphenoxy)methyl]piperidine

Cat. No.: B3171938
CAS No.: 946713-34-4
M. Wt: 235.32 g/mol
InChI Key: GXAYXYOWCPRUAQ-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenoxy)methyl]piperidine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used primarily in research settings.

Preparation Methods

The synthesis of 3-[(4-Ethoxyphenoxy)methyl]piperidine typically involves the reaction of 4-ethoxyphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(4-Ethoxyphenoxy)methyl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Ethoxyphenoxy)methyl]piperidine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxyphenoxy)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. It may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-[(4-Ethoxyphenoxy)methyl]piperidine can be compared with other piperidine derivatives such as:

These compounds share the piperidine core structure but differ in their substituents, leading to unique properties and applications.

Properties

IUPAC Name

3-[(4-ethoxyphenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-16-13-5-7-14(8-6-13)17-11-12-4-3-9-15-10-12/h5-8,12,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAYXYOWCPRUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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